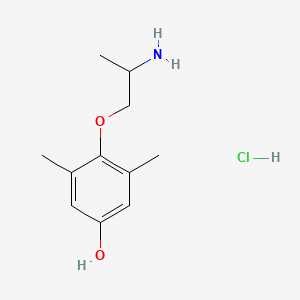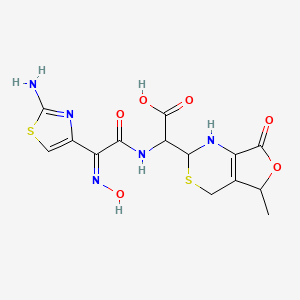
Cefdinir Impurity 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefdinir Impurity 4 is an impurity formed by the hydrolytic degradation pathway of β-lactam ring opened lactones . It is used in the preparation of cephem derivatives .
Synthesis Analysis
The synthesis of Cefdinir involves the use of triphenylphosphine and triethylamine, and acylation of 7-amino-3-vinylcephem-4-carboxylic acid followed by deprotection with K2CO3 in the presence of ammonium chloride .Chemical Reactions Analysis
Cefdinir and its degradation products have been obtained by HPLC Analysis . The structures of ten related impurities were characterized on the bases of MS/MS data, general mass fragmentation pathway of cefdinir, and UV spectra .Physical And Chemical Properties Analysis
The molecular weight of Cefdinir Impurity 4 is 413.4 g/mol . More detailed physical and chemical properties are yet to be reported.Aplicaciones Científicas De Investigación
Pharmaceutical Quality Control
Impurity control is a key factor in drug quality control . The International Conference on Harmonization of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) requires that impurities whose apparent contents are 0.1% or above in new drugs should be identified . Cefdinir Impurity 4 is one of the impurities that need to be identified and characterized in the bulk drug of Cefdinir .
Drug Synthesis Process
Cefdinir Impurity 4 is one of the impurities that originate from the synthesis process of Cefdinir . Understanding the synthesis process and the formation of impurities can help improve the manufacturing process and the quality of the final product .
Drug Degradation Study
Cefdinir Impurity 4 is one of the main degradation products of Cefdinir . Studying the degradation products can provide insights into the stability of the drug and its shelf life .
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS) Methods
Column switching LC/MS methods were developed for rapid identification of impurities in Cefdinir, including Cefdinir Impurity 4 . This method provides an effective means for the rapid identification of impurities in chromatographic systems containing non-volatile salt .
Drug Formulation
The presence of Cefdinir Impurity 4 can affect the formulation of Cefdinir. For example, it was found that the preparation of Cefdinir nanosuspension using a media milling technique improved its oral bioavailability in rats by about 3-fold, compared with a marketed Cefdinir suspension .
Drug Regulation
The presence and amount of Cefdinir Impurity 4 in Cefdinir can affect its regulation. Different pharmacopoeias have different requirements for the control of related substances in Cefdinir .
Mecanismo De Acción
Target of Action
Cefdinir Impurity 4, also known as “2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid”, primarily targets the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
The compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Biochemical Pathways
The compound’s action affects the biochemical pathway of peptidoglycan synthesis in bacterial cell walls . By inhibiting this pathway, the compound prevents the formation of a key component of the bacterial cell wall, leading to bacterial cell death .
Pharmacokinetics
Cefdinir Impurity 4 is rapidly absorbed from the gastrointestinal tract, with a mean time to peak plasma concentration of approximately 3 hours . It is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of Cefdinir is approximately 1.5 hours .
Result of Action
The result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . This makes it effective against organisms that are resistant to other cephalosporins due to the production of beta-lactamase enzymes .
Safety and Hazards
Propiedades
IUPAC Name |
2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLDACXFQGVEO-UWVJOHFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)/C(=N\O)/C3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747023 |
Source


|
| Record name | {[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino}(5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefdinir Impurity 4 | |
CAS RN |
178422-45-2 |
Source


|
| Record name | {[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino}(5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


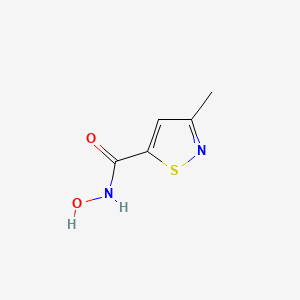



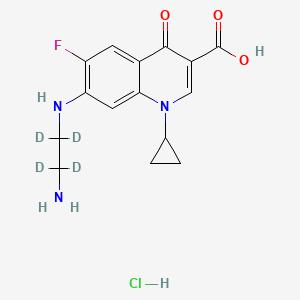
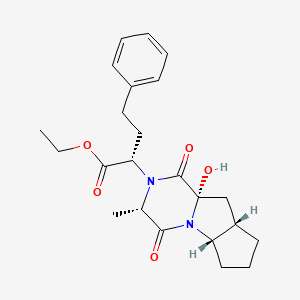

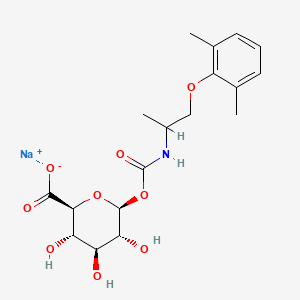
![Tricyclo[5.1.0.0~2,4~]octane-5-carboxylic acid](/img/structure/B589880.png)
